2-(4-Methoxyphenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c1-21-14-9-7-13(8-10-14)16-18-17-20(19-16)15(11-22-17)12-5-3-2-4-6-12/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAZWYQPWRTUNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazoles, have been reported to interact with a variety of biological targets, including various enzymes and receptors.
Mode of Action
It’s known that 1,2,4-triazoles, a core structure in this compound, can interact with their targets through various mechanisms, such as hydrogen bonding and electrostatic interactions.
Biochemical Pathways
Compounds with similar structures, such as 1,2,4-triazoles, have been reported to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections.
Pharmacokinetics
1,2,3-triazoles, which share a similar structure, are known for their chemical stability, ability to form hydrogen bonds, and aromatic character, which can enhance their solubility and ability to interact with biomolecular targets.
Result of Action
Thiazolo[3,2-b][1,2,4]triazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives, which share structural similarities with this compound, have been reported to exhibit various biological activities, such as anticonvulsant, analgesic and anti-inflammatory, antiproliferative, antimicrobial and enzyme inhibitory effects.
Biological Activity
The compound 2-(4-Methoxyphenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole is a member of the thiazolo[3,2-b][1,2,4]triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties based on various research findings.
Chemical Structure and Synthesis
The molecular formula of the compound is , and it features a thiazole ring fused with a triazole moiety. The synthesis typically involves the condensation of 4-methoxyphenyl and phenyl-substituted precursors under acidic conditions. Various synthetic pathways have been explored to optimize yield and purity.
1. Anti-inflammatory Activity
Numerous studies have highlighted the anti-inflammatory potential of thiazolo[3,2-b][1,2,4]triazole derivatives. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- In vitro Studies:
- Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant inhibition of COX-1 and COX-2 enzymes. For instance, compounds with similar structures have demonstrated IC50 values ranging from 0.84 µM to over 100 µM for COX-1 and COX-2 respectively .
- A study reported that specific derivatives significantly reduced pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS), indicating their potential as anti-inflammatory agents .
2. Antimicrobial Activity
Thiazolo[3,2-b][1,2,4]triazoles have exhibited broad-spectrum antimicrobial activity against various bacteria and fungi.
- Antibacterial Studies:
- Antifungal Studies:
3. Anticancer Activity
The anticancer potential of thiazolo[3,2-b][1,2,4]triazoles is another area of active research.
- Mechanistic Insights:
- Studies suggest that these compounds may induce apoptosis in cancer cells through various pathways including the modulation of cell cycle regulators and apoptotic markers .
- In vitro assays have shown that certain derivatives can significantly inhibit cancer cell proliferation in various cancer lines such as breast and colon cancer cells .
Case Studies
Several case studies have been conducted to evaluate the biological activities of thiazolo[3,2-b][1,2,4]triazole derivatives:
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional and Functional Group Variations
- 5-Arylidene Derivatives : Thiazolotriazoles with arylidene substituents at position 5 (e.g., compounds 269a–e ) exhibit superior anticancer activity compared to amide analogues. For instance, 5-(1-acetyl-2-oxo-1H-indol-3-ylidene) derivatives demonstrated EC50 values <10 μM in NCI-60 cancer cell lines, attributed to enhanced π-π stacking and enzyme inhibition .
- 6-Fluoroquinazolinyl Derivatives : Compounds bearing a 6-fluoroquinazolinyl moiety (e.g., 6u ) showed potent antibacterial activity against Xanthomonas oryzae (EC50 = 18.8 μg/mL) by disrupting bacterial membranes and extracellular polysaccharides .
- Phenyl Ring Modifications :
- 4-Fluorophenyl (compound 3c ): High anticonvulsant selectivity in MES tests, likely due to fluorine’s electronegativity enhancing receptor binding .
- 3,4,5-Trimethoxyphenyl : Derivatives with this group exhibited selective cytotoxicity against HCT116 colon cancer cells (IC50 = 2.1 μM), outperforming cisplatin .
Electronic and Steric Impacts
- Methoxy vs.
- Halogen Substituents: Bromine or chlorine at position 5 (e.g., 5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole) improves antimicrobial potency but may elevate toxicity in normal cells .
Anticancer Activity
Antimicrobial Activity
Structure-Activity Relationship (SAR) Insights
- Position 2 : Aromatic groups (e.g., phenyl, methoxyphenyl) enhance π-stacking with biological targets.
- Position 5 : Electron-withdrawing groups (e.g., nitro, halogen) improve anticancer activity but may increase toxicity.
- Position 6 : Bulky substituents (e.g., propoxyphenyl) improve anticonvulsant efficacy by modulating CNS penetration .
Q & A
Q. What are the optimized synthetic routes for 2-(4-methoxyphenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole?
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 3-mercapto-1,2,4-triazoles with fluoromethyl-β-diketones under acidic conditions (e.g., acetic acid with N-bromosuccinimide [NBS]) to form the thiazolo-triazole core. Microwave-assisted synthesis (130°C for 45 min in ethanol) has also been reported to improve yield and reduce reaction time, particularly for derivatives with substituted aryl groups . Key steps include the formation of intermediate pyrazole or triazole-thiol precursors, followed by cyclization.
Q. How is structural characterization performed for this compound?
Structural confirmation relies on 1H/13C NMR , FT-IR , and elemental analysis . For example:
- 1H NMR : Methoxy groups (~δ 3.8 ppm) and aromatic protons (δ 6.8–8.1 ppm) are diagnostic.
- FT-IR : Stretching vibrations for C=S (680–720 cm⁻¹) and C-O (1250 cm⁻¹) confirm the thiazole and methoxy groups . Purity is assessed via HPLC (>95% purity thresholds), while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
Q. What in vitro assays are used to evaluate its antifungal activity?
Antifungal activity is tested against Candida species (e.g., C. albicans, C. parapsilosis) using agar dilution or broth microdilution methods (CLSI guidelines). Despite structural similarity to known antifungals, some derivatives show limited efficacy (MIC > 128 µg/mL), suggesting the need for substituent optimization .
Q. How is anticonvulsant activity assessed in preclinical models?
The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice are standard. For example, 6-(4-fluorophenyl) derivatives exhibit MES ED₅₀ values of ~49.1 mg/kg, with a protective index (TD₅₀/ED₅₀) of 1.8. Neurotoxicity is evaluated via the rotarod test .
Advanced Research Questions
Q. How does molecular docking predict interactions with biological targets like 14α-demethylase (CYP51)?
Docking studies (e.g., using AutoDock Vina ) against the Candida CYP51 (PDB: 3LD6) reveal hydrogen bonding between the triazole sulfur and the heme cofactor. Methoxy and phenyl groups enhance hydrophobic interactions with residues like Leu121 and Tyr132. However, low binding affinity (<-7.0 kcal/mol) in some analogs correlates with weak antifungal activity, guiding structural modifications .
Q. What structure-activity relationships (SARs) govern anticonvulsant efficacy?
- Electron-withdrawing groups (e.g., 4-F, 4-Cl) on the phenyl ring improve MES activity by enhancing membrane permeability.
- Alkoxy chains (e.g., propoxy) increase PTZ model efficacy (ED₅₀ = 63.4 mg/kg) but raise neurotoxicity risks .
- Thiazolo-triazole planarity is critical for binding voltage-gated sodium channels, as shown in CoMFA models .
Q. How can regioselective synthesis challenges be addressed?
Competing regioisomers (e.g., thiazolo[3,2-b] vs. [2,3-c] triazoles) arise during cyclization. Lewis acids (e.g., ZrCl₄) or microwave irradiation improve selectivity. For example, NBS in acetic acid yields >90% of the desired [3,2-b] isomer .
Q. What computational tools predict anti-inflammatory potential?
The PASS Program forecasts anti-inflammatory activity by analyzing molecular descriptors (e.g., topological polar surface area, logP). Adamantane-conjugated derivatives show Pa (probability of activity) > 0.7 for COX-2 inhibition, validated via carrageenan-induced paw edema assays in rats .
Q. How is cytotoxicity balanced with antitumor activity?
MTT assays on HCT116 and BEL-7402 cells identify derivatives with selective toxicity (IC₅₀ < 10 µM for cancer cells vs. >50 µM for L-02 normal cells). Substituents like 3,4,5-trimethoxyphenyl enhance DNA intercalation, as confirmed by UV-vis titration and flow cytometry .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
